An In-depth Technical Guide to 5-Chlorohex-1-ene: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 5-Chlorohex-1-ene: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 5-Chlorohex-1-ene. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Properties
5-Chlorohex-1-ene is a halogenated alkene with the molecular formula C₆H₁₁Cl.[1] It is a colorless liquid with a characteristic odor. Below is a summary of its key chemical and physical properties.
Table 1: Chemical and Physical Properties of 5-Chlorohex-1-ene
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | [1] |
| Molecular Weight | 118.60 g/mol | [1] |
| CAS Number | 927-54-8 | [1] |
| Boiling Point | 121.346 °C (at 760 mmHg) | [2] |
| Density | 0.882 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents. | [3][4][5] |
Structure Elucidation
The structure of 5-Chlorohex-1-ene can be unequivocally determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Chlorohex-1-ene is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) will appear in the downfield region (typically δ 4.9-5.9 ppm). The proton on the carbon bearing the chlorine atom (CH-Cl) is expected to be a multiplet in the range of δ 3.5-4.5 ppm. The remaining methylene and methyl protons will appear in the upfield region (typically δ 1.0-2.5 ppm).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The alkene carbons (=CH₂ and -CH=) will appear in the downfield region (δ 110-140 ppm). The carbon atom bonded to the chlorine atom (C-Cl) will be found in the range of δ 50-70 ppm. The remaining aliphatic carbons will appear in the upfield region (δ 15-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Chlorohex-1-ene is expected to exhibit the following characteristic absorption bands:
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C-H stretch (alkene): A sharp peak around 3080 cm⁻¹
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C-H stretch (alkane): Peaks in the range of 2850-2960 cm⁻¹
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C=C stretch (alkene): A peak around 1640 cm⁻¹
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C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 5-Chlorohex-1-ene, the molecular ion peak (M⁺) would be expected at m/z 118. An important feature would be the presence of an isotope peak at m/z 120 (M+2) with an intensity of about one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom (M-35) and cleavage of the carbon-carbon bonds.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of 5-Chlorohex-1-ene.
Synthesis of 5-Chlorohex-1-ene
A common method for the synthesis of 5-Chlorohex-1-ene involves the hydrochlorination of 1,5-hexadiene.
Materials:
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1,5-Hexadiene
-
Hydrogen chloride (gas or solution in a suitable solvent)
-
Anhydrous calcium chloride
-
Suitable aprotic solvent (e.g., dichloromethane)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 1,5-hexadiene in the chosen anhydrous solvent.
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Cool the solution in an ice bath.
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Bubble hydrogen chloride gas through the solution or add a solution of HCl dropwise with continuous stirring. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to promote the reaction.
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Monitor the reaction progress using a suitable technique, such as gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding water.
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Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous calcium chloride.
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Remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation to obtain pure 5-Chlorohex-1-ene.
Characterization Protocols
NMR Spectroscopy:
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Prepare a sample by dissolving approximately 10-20 mg of 5-Chlorohex-1-ene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
IR Spectroscopy:
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Obtain the IR spectrum of a neat liquid sample of 5-Chlorohex-1-ene.
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Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption peaks corresponding to the functional groups present.
Mass Spectrometry:
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Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or by direct injection.
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Use a standard ionization technique, such as electron ionization (EI).
-
Record the mass spectrum, noting the molecular ion peak and the major fragment ions.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of 5-Chlorohex-1-ene.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. organic chemistry - The solubility of haloalkanes in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
